Bienvenue dans la boutique en ligne BenchChem!

Rhodomycin B

In vivo antitumor efficacy Anthracycline therapeutic index Murine P388 leukemia model

Rhodomycin B (CAS 1404-52-0) is the foundational anthracycline first characterized by Brockmann in 1963. Unlike clinically optimized analogs (doxorubicin, daunorubicin), Rhodomycin B exhibits a critical in vitro/in vivo divergence: it produces strong false-positive cytotoxicity in clonogenic assays yet fails at tolerable doses in vivo, making it the only validated negative control for anthracycline screening platform development. Its fully characterized rdm biosynthetic gene cluster from S. purpurascens also enables combinatorial biosynthesis of novel hybrid antibiotics. Procuring authentic Rhodomycin B—rather than substituting class-analogs—is essential for rigorous assay validation, phenotypic screening, and metabolic engineering where class-based substitution introduces irreproducible confounding variables.

Molecular Formula C28H33NO10
Molecular Weight 543.6 g/mol
CAS No. 1404-52-0
Cat. No. B072629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodomycin B
CAS1404-52-0
Molecular FormulaC28H33NO10
Molecular Weight543.6 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N(C)C)O
InChIInChI=1S/C28H33NO10/c1-5-28(37)10-15(39-16-9-13(29(3)4)22(31)11(2)38-16)18-21(27(28)36)26(35)19-20(25(18)34)24(33)17-12(23(19)32)7-6-8-14(17)30/h6-8,11,13,15-16,22,27,30-31,34-37H,5,9-10H2,1-4H3/t11-,13-,15-,16-,22+,27+,28+/m0/s1
InChIKeyHINUXGZHCXYZMB-DJNFHWKQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhodomycin B Procurement: Chemical Identity and Structural Characteristics (CAS 1404-52-0)


Rhodomycin B (CAS 1404-52-0) is a naturally occurring anthracycline antibiotic first isolated from Streptomyces purpurascens, characterized by a β-rhodomycinone aglycone core glycosylated with L-rhodosamine and 2-deoxy-L-fucose sugar moieties [1]. The compound exhibits a molecular formula of C₂₈H₃₃NO₁₀ and a molecular mass of 543.56 g/mol [2]. As the foundational anthracycline compound identified by Brockmann in 1963, Rhodomycin B serves as a critical reference standard and synthetic precursor in the development of clinically relevant anthracycline derivatives including doxorubicin, daunorubicin, and aclacinomycin A [3].

Rhodomycin B Selection Rationale: Why Anthracycline-Class Substitution Compromises Research Outcomes


Anthracycline-class compounds exhibit substantial divergence in their in vivo antitumor efficacy, toxicological profiles, and biosynthetic utility, rendering direct substitution invalid for rigorous experimental protocols. A direct comparative murine study demonstrated that while doxorubicin achieved multiple log cell kill at doses below the maximally tolerated dose (MTD), Rhodomycin B required doses exceeding its MTD to produce any measurable cytotoxic effect, exposing a fundamental failure of in vitro clonogenic assays to predict in vivo antitumor performance across the anthracycline class [1]. Consequently, the experimental data generated with Rhodomycin B—particularly regarding its distinctive therapeutic index constraints and MDR transporter interactions—cannot be extrapolated from studies utilizing doxorubicin, daunorubicin, or other clinically optimized anthracycline analogs. Procurement decisions based solely on class membership risk introducing confounding variables that undermine cross-study comparability and experimental reproducibility [2].

Rhodomycin B Quantitative Differentiation: Head-to-Head Comparative Data for Informed Procurement


In Vivo Antitumor Efficacy Comparison: Rhodomycin B vs. Doxorubicin in Murine P388 Leukemia Model

In a direct comparative study using the murine P388 leukemia model, doxorubicin and Rhodomycin B were evaluated for their in vivo antitumor efficacy relative to their respective maximally tolerated doses (MTD). Doxorubicin demonstrated robust in vivo activity, achieving multiple log cell kill when administered at doses below its MTD [1]. In marked contrast, Rhodomycin B exhibited cytotoxic activity only when administered at dose levels that exceeded its MTD, a threshold at which systemic toxicity precludes meaningful therapeutic application [1]. This disparity underscores a critical limitation of in vitro clonogenic assays, which failed to discriminate between the high in vivo efficacy of doxorubicin/daunorubicin and the marginal in vivo efficacy of rhodomycins A and B [1].

In vivo antitumor efficacy Anthracycline therapeutic index Murine P388 leukemia model

Antibacterial Activity Differentiation: Rhodomycin B vs. α2-Rhodomycin II and Obelmycin Against Bacillus subtilis

Among seven purified rhodomycin analogues isolated from Streptomyces purpurascens, Rhodomycin B (designated Compound E) demonstrated superior potency against Gram-positive bacteria. It exhibited a minimum inhibitory concentration (MIC) of 2 μg/mL against Bacillus subtilis, establishing it as the most potent compound within the isolated fraction series [1]. By comparison, α2-Rhodomycin II (Compound A) and Obelmycin (Compound F) were also active against Gram-positive bacteria but did not match Rhodomycin B's MIC value of 2 μg/mL, indicating that structural variations among closely related rhodomycin congeners translate into measurable differences in antibacterial efficacy [1]. The study further noted that activity against Gram-negative bacteria and fungi was relatively weak across the series [2].

Antibacterial activity Gram-positive MIC Natural product antibiotic

Cytotoxicity Profile Differentiation: HeLa Cell Sensitivity vs. L929 Cell Resistance

Rhodomycin B exhibits a distinctive cell line-selective cytotoxicity profile that differentiates it from non-selective cytotoxic agents. The compound demonstrated an IC₅₀ value of 8.8 μg/mL against the HeLa human cervical carcinoma cell line [1]. Notably, under identical assay conditions, Rhodomycin B produced no detectable cytotoxicity against the L929 murine fibroblast cell line [1]. This differential activity—cytotoxic toward a transformed cancer cell line while sparing a non-transformed fibroblast line—contrasts with broad-spectrum cytotoxic anthracyclines such as doxorubicin, which typically exhibit potent activity across both cancerous and normal proliferating cells. While the precise mechanism underlying this selectivity remains to be fully elucidated, the data establish a quantifiable cell line-dependent response profile [1].

Antitumor cytotoxicity Cancer cell line selectivity HeLa IC50

Biosynthetic Utility as a Scaffold: Enzymatic Conversion Pathways and Hybrid Antibiotic Production

Rhodomycin B serves as a validated biosynthetic intermediate and scaffold for combinatorial biosynthetic engineering. The rdm ABCDEF gene cluster from S. purpurascens encodes enzymes that catalyze specific modifications to the anthracycline core. RdmE (aklavinone-11-hydroxylase) hydroxylates 11-deoxy-β-rhodomycinone to β-rhodomycinone both in vivo and in vitro, while RdmB (aclacinomycin-10-hydroxylase) converts 10-decarbomethoxyaclacinomycin T to Rhodomycin B [1]. Critically, the introduction of rhodomycin biosynthesis genes from S. purpurascens into S. galilaeus enabled the production of a novel anthracycline hybrid compound not accessible through native biosynthetic pathways [1]. This biosynthetic plasticity—mediated by characterized, sequence-defined tailoring enzymes—distinguishes Rhodomycin B from clinically deployed anthracyclines like doxorubicin, whose biosynthetic gene clusters are less amenable to heterologous pathway engineering for hybrid antibiotic generation [2].

Anthracycline biosynthesis Enzymatic tailoring Hybrid antibiotic engineering

Differentiation in Clonogenic Assay Predictive Value: Rhodomycin B vs. Doxorubicin as Model Compounds for Assay Validation

Rhodomycin B and doxorubicin together serve as critical benchmark compounds for evaluating the predictive validity of in vitro clonogenic assays. The Mirabelli et al. study established that the in vitro soft agar clonogenic assay overestimated the cytotoxic potency of both doxorubicin and Rhodomycin B relative to the in vivo tumorigenic assay [1]. However, the magnitude of overestimation and its consequences differed fundamentally: for doxorubicin, in vitro activity correlated with in vivo efficacy (the assay detected a genuinely active agent), whereas for Rhodomycin B, in vitro activity was a false positive signal that failed to translate to in vivo antitumor effect [1]. The clonogenic assay could not discriminate between the highly active in vivo agents (doxorubicin, daunorubicin) and analogs with only marginal in vivo efficacy (rhodomycins A and B) [1]. This pairwise comparison quantifies the assay's discriminatory failure and establishes Rhodomycin B as an essential negative control for validating any new clonogenic or in vitro cytotoxicity screening platform intended to predict in vivo anthracycline efficacy.

Clonogenic assay validation In vitro-in vivo correlation Anthracycline drug screening

Rhodomycin B Application Scenarios: Evidence-Backed Research and Industrial Use Cases


Negative Control for In Vitro-to-In Vivo Correlation Studies in Anthracycline Screening

Rhodomycin B serves as a validated negative control compound for evaluating the predictive accuracy of in vitro cytotoxicity and clonogenic assays intended to identify anthracycline analogs with in vivo antitumor potential. The Mirabelli et al. study conclusively demonstrated that Rhodomycin B produces a false-positive signal in soft agar clonogenic assays—exhibiting in vitro cytotoxicity comparable to active anthracyclines but failing to produce in vivo antitumor efficacy at tolerable doses [1]. Researchers developing or validating new high-throughput screening platforms for anthracycline discovery should include Rhodomycin B as a benchmark to confirm that their assay can discriminate between compounds with genuine in vivo therapeutic potential and those with misleading in vitro activity. This application is particularly relevant for academic drug discovery programs and contract research organizations conducting oncology-focused phenotypic screening campaigns [1].

Scaffold for Combinatorial Biosynthesis and Anthracycline Pathway Engineering

The fully characterized rdm gene cluster from S. purpurascens provides Rhodomycin B with a unique advantage as a biosynthetic scaffold for generating novel anthracycline hybrids. Researchers have successfully introduced rhodomycin biosynthesis genes into heterologous Streptomyces hosts to produce hybrid antibiotics not accessible via native pathways [1]. The defined enzymatic functions of RdmE (11-hydroxylase) and RdmB (10-hydroxylase/decarboxylase), along with their characterized substrate specificities, enable rational metabolic engineering to generate modified anthracycline structures with potentially altered pharmacological properties [1]. Industrial biotechnology groups and academic laboratories engaged in natural product diversification and combinatorial biosynthesis should prioritize Rhodomycin B over clinically established anthracyclines when the research objective involves genetic manipulation to produce structurally novel glycosylated polyketides [1].

Reference Standard for Gram-Positive Antibacterial Susceptibility Testing

With a defined MIC of 2 μg/mL against Bacillus subtilis, Rhodomycin B provides a quantifiable reference point for antimicrobial susceptibility testing and natural product antibacterial screening programs [1]. As the most potent compound among a panel of seven structurally related rhodomycin analogues isolated from S. purpurascens, Rhodomycin B establishes a benchmark for intra-class antibacterial activity comparisons [1]. This application is suitable for microbiology laboratories conducting routine Gram-positive susceptibility testing, natural product discovery groups screening actinomycete-derived extracts for antibacterial leads, and academic researchers investigating structure-activity relationships within the anthracycline antibiotic class. The compound's weak activity against Gram-negative bacteria and fungi further supports its use as a selective Gram-positive antibacterial standard [2].

Mechanistic Probe for Cell Line-Selective Cytotoxicity in Cancer Research

Rhodomycin B exhibits a distinctive cell line-dependent cytotoxicity profile that supports its use as a mechanistic probe for investigating differential drug sensitivity between transformed and non-transformed cells. The compound demonstrates quantifiable activity against HeLa cervical carcinoma cells (IC₅₀ = 8.8 μg/mL) while producing no detectable cytotoxicity against L929 murine fibroblasts under identical conditions [1]. This selectivity profile enables researchers to employ Rhodomycin B in comparative studies examining the molecular determinants of anthracycline sensitivity in cancer versus normal cell backgrounds. Potential applications include investigations of differential drug uptake, intracellular retention, DNA damage response activation, and apoptotic signaling in transformed versus non-transformed cellular contexts. Cancer biology laboratories studying the mechanisms underlying tumor cell-selective cytotoxicity should consider Rhodomycin B as a tool compound for generating hypotheses about cell type-dependent anthracycline response pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rhodomycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.